molecular formula C17H16BrN3O B14976987 3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B14976987
M. Wt: 358.2 g/mol
InChI Key: ZGRBIICEWPSFLA-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinazolinone derivative characterized by a 4-bromophenyl substituent at position 3 and a methyl group at position 2. The core structure consists of a fused bicyclic system (pyrazolo[5,1-b]quinazolinone) with a partially saturated quinazoline ring (5,6,7,8-tetrahydro).

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C17H16BrN3O/c1-10-15(11-6-8-12(18)9-7-11)16-19-14-5-3-2-4-13(14)17(22)21(16)20-10/h6-9,20H,2-5H2,1H3

InChI Key

ZGRBIICEWPSFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps. One common method starts with the preparation of 4-bromophenylhydrazine through a diazotization reaction followed by reduction . This intermediate is then reacted with appropriate precursors to form the desired quinazolinone structure. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic reagents like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones .

Scientific Research Applications

3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Key Features Reference ID
3-(4-Bromophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (Target Compound) 3-(4-Bromophenyl), 2-methyl C₁₇H₁₅BrN₃O Bromophenyl enhances hydrophobicity; methyl stabilizes the pyrazole ring.
3-(4-Chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one 3-(4-Chlorophenyl), 9-(4-ethylphenyl) C₂₅H₂₄ClN₃O Chlorine (electron-withdrawing) and ethylphenyl (bulky substituent) alter steric and electronic profiles.
3-(4-Methoxyphenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 3-(4-Methoxyphenyl) C₁₈H₁₈N₃O₂ Methoxy group increases electron density, potentially enhancing solubility.
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 3-Bromo (no phenyl) C₁₀H₁₀BrN₃O Simpler structure with bromine directly on the pyrazole ring.
3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one 3-(4-Fluorophenyl) C₁₇H₁₅FN₃O Fluorine’s electronegativity may improve metabolic stability.
Key Observations:
  • Bromophenyl vs.
  • Methyl Substitution : The 2-methyl group is conserved in multiple analogs, suggesting its role in stabilizing the fused ring system .
  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) may exhibit improved solubility but reduced receptor-binding affinity compared to halogenated derivatives .
Antitumor and Cytotoxic Activity:
  • Isoxazoloquinazolinones: Compounds like 3-(3,5-dichlorophenyl)isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-one demonstrated superior activity against A-549 lung cancer cells (IC₅₀ < 10 µM), outperforming 5-fluorouracil .
  • Pyrazoloquinazolinones: Substituted 2-methyl-3-(aryldiazenyl) derivatives exhibited moderate antibacterial activity against E. coli and antifungal activity against Aspergillus niger (MIC ~25 µg/mL) .
Kinase Inhibition and Medicinal Chemistry:
  • Fused-pyrimidinones (e.g., thiazolo[5,4-f]quinazolin-9(8H)-one) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
  • The target compound’s bromophenyl group may enhance interactions with hydrophobic kinase pockets, though direct evidence is lacking .

Physicochemical Properties

Property Target Compound 3-(4-Chlorophenyl) Analog 3-(4-Methoxyphenyl) Analog
Molecular Weight ~356.2 g/mol 417.9 g/mol 343.4 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~4.2 ~2.8
Solubility Low (hydrophobic) Very low Moderate (methoxy enhances H-bonding)

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